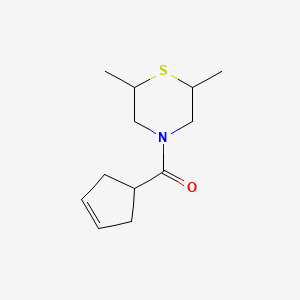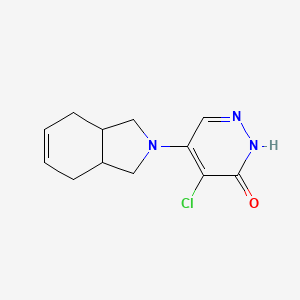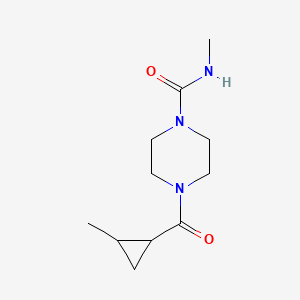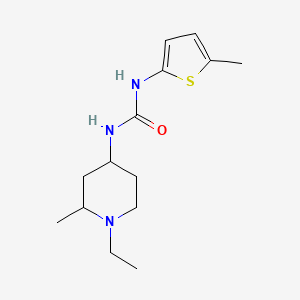
Cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone is a complex organic compound that features a cyclopentene ring and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone typically involves the reaction of cyclopent-3-en-1-ylmethanol with 2,6-dimethylthiomorpholine under specific conditions. One common method involves the use of a suitable catalyst and solvent to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiomorpholine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanol, while reduction could produce cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methane.
Scientific Research Applications
Cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ylmethanol: Shares the cyclopentene ring but lacks the thiomorpholine moiety.
2,6-Dimethylthiomorpholine: Contains the thiomorpholine ring but without the cyclopentene structure.
Uniqueness
Cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone is unique due to the combination of the cyclopentene and thiomorpholine rings, which imparts distinct chemical and biological properties not found in the individual components .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-(2,6-dimethylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-9-7-13(8-10(2)15-9)12(14)11-5-3-4-6-11/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJHEBNVIFJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine](/img/structure/B6895849.png)

![N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]acetamide](/img/structure/B6895862.png)
![N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]oxan-4-amine](/img/structure/B6895872.png)
![7-(3-Pyrrolidin-1-ylpyrrolidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B6895873.png)
![N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]thian-4-amine](/img/structure/B6895877.png)
![1-[3-Methyl-4-[(5-methylthiophen-2-yl)methylamino]piperidin-1-yl]ethanone](/img/structure/B6895884.png)


![3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6895919.png)

![1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6895932.png)
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one](/img/structure/B6895936.png)

